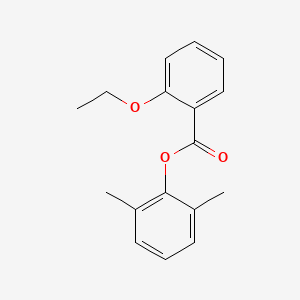

2,6-Dimethylphenyl 2-ethoxybenzoate

Descripción

2,6-Dimethylphenyl 2-ethoxybenzoate is an organic ester derivative characterized by a benzoic acid backbone substituted with an ethoxy group at the 2-position and a 2,6-dimethylphenyl ester moiety. The 2,6-dimethylphenyl group likely enhances steric bulk and influences solubility, while the 2-ethoxy substituent may modulate electronic effects and reactivity. Such compounds are typically explored for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable functional groups .

Propiedades

IUPAC Name |

(2,6-dimethylphenyl) 2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-4-19-15-11-6-5-10-14(15)17(18)20-16-12(2)8-7-9-13(16)3/h5-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGGZZBCBJPTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl 2-ethoxybenzoate typically involves the esterification of 2,6-dimethylphenol with 2-ethoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethylphenyl 2-ethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethylphenyl 2-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

2,6-Dimethylphenyl 2-ethoxybenzoate possesses unique properties that make it valuable for various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the formulation of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2,6-Dimethylphenyl 2-ethoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical and physiological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Bioactivity

- Ethoxy vs. Methoxy Groups: Replacing methoxy with ethoxy (as in 2,6-Dimethylphenyl 2-ethoxybenzoate vs.

- Halogenation: Fluorine substitution (e.g., Methyl 4-ethoxy-2,6-difluorobenzoate) improves metabolic stability and binding affinity to hydrophobic enzyme pockets, making it more effective in antimicrobial applications compared to non-halogenated analogs .

- Aromatic Substitution Patterns: The 2,6-dimethylphenyl group in 2,6-Dimethylphenyl 2-ethoxybenzoate may reduce crystallinity compared to monosubstituted phenyl esters, favoring amorphous solid dispersions in drug formulations .

Actividad Biológica

2,6-Dimethylphenyl 2-ethoxybenzoate is an organic compound with a wide range of applications in medical, environmental, and industrial research. Its unique chemical structure contributes to various biological activities, making it a subject of interest in pharmacological studies. This article explores the biological activity of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant research findings.

- IUPAC Name : (2,6-dimethylphenyl) 2-ethoxybenzoate

- Molecular Formula : C₁₇H₁₈O₃

- Molecular Weight : 270.33 g/mol

Antimicrobial Properties

Research indicates that 2,6-Dimethylphenyl 2-ethoxybenzoate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, such as carrageenan-induced paw edema in rats, administration of 2,6-Dimethylphenyl 2-ethoxybenzoate resulted in a significant reduction in swelling compared to control groups. This suggests its potential utility in treating inflammatory conditions.

The biological activity of 2,6-Dimethylphenyl 2-ethoxybenzoate is thought to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Interaction : It could interact with cellular receptors that modulate inflammatory responses or microbial growth.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative stress associated with inflammation and infection.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various compounds against resistant strains of bacteria. The results indicated that 2,6-Dimethylphenyl 2-ethoxybenzoate displayed comparable activity to established antibiotics, suggesting it could be developed into a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a controlled trial assessing anti-inflammatory agents in rodents, researchers found that treatment with 2,6-Dimethylphenyl 2-ethoxybenzoate led to a statistically significant decrease in inflammatory markers such as TNF-alpha and IL-6. These findings were published in Inflammation Research, highlighting the compound’s potential for therapeutic use in chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.